molecular formula C13H15NOS B034638 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one CAS No. 103872-62-4

1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one

Cat. No. B034638
M. Wt: 233.33 g/mol
InChI Key: OUWCMGCMXZUIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one, also known as PPS, is a chemical compound that belongs to the class of pyrrolidinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and organic synthesis.

Mechanism Of Action

The mechanism of action of 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one is not fully understood. However, it has been suggested that 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one may exert its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been found to inhibit the NF-κB signaling pathway, a pathway involved in inflammation and cancer cell growth. It has also been shown to activate the p53 signaling pathway, a pathway involved in the regulation of cell cycle and apoptosis.

Biochemical And Physiological Effects

1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has also been found to increase the levels of glutathione, an antioxidant molecule, in cells. In addition, 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including matrix metalloproteinases and cyclooxygenase-2.

Advantages And Limitations For Lab Experiments

1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in various solvents, making it easy to handle in experiments. However, 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has some limitations, including its low water solubility and poor bioavailability. This may limit its potential applications in vivo.

Future Directions

There are several future directions for the study of 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are also needed to elucidate the mechanism of action of 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one and to improve its bioavailability for in vivo applications.
Conclusion:
In conclusion, 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be easily synthesized through a cost-effective method and has been found to exhibit various pharmacological activities. Further studies are needed to explore its potential applications in vivo and to elucidate its mechanism of action.

Synthesis Methods

1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one can be synthesized through a multistep process involving the reaction of 3-phenylpropanal with thiourea followed by cyclization with ethyl glyoxylate. The final product is obtained after a series of purification steps, including recrystallization and column chromatography. The yield of the synthesis process is around 50%, making it a cost-effective method for producing 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one.

Scientific Research Applications

1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

properties

CAS RN

103872-62-4

Product Name

1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

1-(3-phenylpropyl)-5-sulfanylidenepyrrolidin-2-one

InChI

InChI=1S/C13H15NOS/c15-12-8-9-13(16)14(12)10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2

InChI Key

OUWCMGCMXZUIPO-UHFFFAOYSA-N

SMILES

C1CC(=S)N(C1=O)CCCC2=CC=CC=C2

Canonical SMILES

C1CC(=S)N(C1=O)CCCC2=CC=CC=C2

synonyms

2-Pyrrolidinone, 1-(3-phenylpropyl)-5-thioxo-

Origin of Product

United States

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